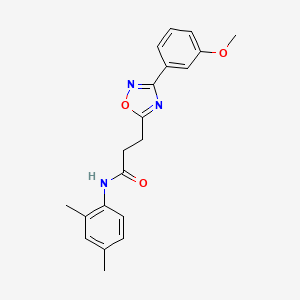
3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(2-fluorophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(2-fluorophenyl)-1,2,4-oxadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Wirkmechanismus
The mechanism of action of 3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(2-fluorophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it has been found to inhibit the activity of phosphodiesterase 4 (PDE4), which plays a role in inflammation and immune response. It has also been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(2-fluorophenyl)-1,2,4-oxadiazole are varied and complex. Studies have shown that this compound can affect a range of biological processes, including cell proliferation, apoptosis, and immune response. It has also been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(2-fluorophenyl)-1,2,4-oxadiazole in lab experiments is its specificity. This compound has been found to have a high degree of selectivity for certain enzymes and proteins, which makes it useful for studying specific biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(2-fluorophenyl)-1,2,4-oxadiazole. One area of research that is particularly promising is the development of new cancer treatments based on this compound. Researchers are also exploring the potential use of this compound in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, there is ongoing research into the mechanism of action of this compound and its potential interactions with other drugs and chemicals.
Synthesemethoden
The synthesis of 3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(2-fluorophenyl)-1,2,4-oxadiazole is a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of 2-chloro-6-(p-tolyl)pyridine with potassium carbonate to form 2-ethoxy-6-(p-tolyl)pyridine. This intermediate is then reacted with 2-fluorobenzonitrile and sodium hydride to form 3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(2-fluorophenyl)-1,2,4-oxadiazole.
Wissenschaftliche Forschungsanwendungen
3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(2-fluorophenyl)-1,2,4-oxadiazole has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
3-[2-ethoxy-6-(4-methylphenyl)pyridin-3-yl]-5-(2-fluorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2/c1-3-27-21-17(12-13-19(24-21)15-10-8-14(2)9-11-15)20-25-22(28-26-20)16-6-4-5-7-18(16)23/h4-13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUHFYPKCKXDAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C2=CC=C(C=C2)C)C3=NOC(=N3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7709441.png)





![4-(tert-butyl)-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709494.png)





![2-[Methyl(naphthalen-2-ylsulfonyl)amino]acetamide](/img/structure/B7709534.png)